N-benzyl-N-{2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide (non-preferred name)
Description
N-benzyl-N-{2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes benzyl, dichlorobenzylidene, hydrazinyl, oxoethyl, and dimethoxybenzenesulfonamide groups
Properties
IUPAC Name |
2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl2N3O5S/c1-33-22-11-9-19(13-23(22)34-2)35(31,32)29(15-17-6-4-3-5-7-17)16-24(30)28-27-14-18-8-10-20(25)21(26)12-18/h3-14H,15-16H2,1-2H3,(H,28,30)/b27-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBCURFUSOPSQN-MZJWZYIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NN=CC3=CC(=C(C=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC(=C(C=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-{2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the hydrazone intermediate: This involves the reaction of 3,4-dichlorobenzaldehyde with hydrazine to form the hydrazone.
Coupling with benzylamine: The hydrazone intermediate is then reacted with benzylamine to form the benzylhydrazone.
Sulfonamide formation: The final step involves the reaction of the benzylhydrazone with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-{2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
N-benzyl-N-{2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-{2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with cellular receptors: Affecting signal transduction pathways.
Inducing oxidative stress: Generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-[2-(2,3-dichlorobenzylidene)hydrazino]-4-oxobutanamide
- N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides
Uniqueness
N-benzyl-N-{2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzylidene and hydrazinyl groups, in particular, contribute to its potential as a versatile compound in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
